5-Oxopenta-1,3-dien-1-yl benzoate
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Overview
Description
5-Oxopenta-1,3-dien-1-yl benzoate is a chemical compound known for its unique structure and reactivity It consists of a benzoate group attached to a 5-oxopenta-1,3-dien-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopenta-1,3-dien-1-yl benzoate typically involves the reaction of benzoic acid derivatives with 5-oxopenta-1,3-dien-1-yl intermediates. One common method includes the esterification of benzoic acid with 5-oxopenta-1,3-dien-1-ol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid (PTSA) can be used to accelerate the esterification reaction. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste .
Chemical Reactions Analysis
Types of Reactions: 5-Oxopenta-1,3-dien-1-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: Reduction reactions can convert the compound into 5-hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Nucleophilic substitution reactions can replace the benzoate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Benzoic acid and 5-oxopenta-1,3-dien-1-one.
Reduction: 5-Hydroxypenta-1,3-dien-1-yl benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
5-Oxopenta-1,3-dien-1-yl benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit specific enzymes or pathways.
Mechanism of Action
The mechanism of action of 5-Oxopenta-1,3-dien-1-yl benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-Oxopenta-1,3-dien-1-yl acetate: Similar structure but with an acetate group instead of a benzoate group.
5-Oxopenta-1,3-dien-1-yl propionate: Similar structure but with a propionate group.
5-Oxopenta-1,3-dien-1-yl butyrate: Similar structure but with a butyrate group.
Uniqueness: 5-Oxopenta-1,3-dien-1-yl benzoate is unique due to its specific benzoate moiety, which imparts distinct chemical and biological properties. The benzoate group can enhance the compound’s stability and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry .
Properties
CAS No. |
24338-67-8 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-oxopenta-1,3-dienyl benzoate |
InChI |
InChI=1S/C12H10O3/c13-9-5-2-6-10-15-12(14)11-7-3-1-4-8-11/h1-10H |
InChI Key |
RIYSLXJAUWRKCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC=CC=CC=O |
Origin of Product |
United States |
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